tert-Butyl 3-amino-3-(4-bromophenyl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-amino-3-(4-bromophenyl)azetidine-1-carboxylate is a synthetic organic compound with the molecular formula C14H18BrNO2 It is a member of the azetidine family, characterized by a four-membered ring structure containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-amino-3-(4-bromophenyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminoazetidine-1-carboxylate with 4-bromobenzyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-amino-3-(4-bromophenyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the phenyl ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The azetidine ring can be reduced under hydrogenation conditions to yield the corresponding saturated amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are employed.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas are used for hydrogenation reactions.
Major Products Formed
Nucleophilic Substitution: Substituted azetidine derivatives with various functional groups replacing the bromine atom.
Oxidation: Nitroso or nitro derivatives of the original compound.
Reduction: Saturated amine derivatives of the azetidine ring.
Scientific Research Applications
tert-Butyl 3-amino-3-(4-bromophenyl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-3-(4-bromophenyl)azetidine-1-carboxylate is not fully elucidated, but it is believed to interact with specific molecular targets and pathways. The compound’s azetidine ring and amino group may facilitate binding to enzymes or receptors, modulating their activity. Further research is needed to identify the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-aminoazetidine-1-carboxylate: Lacks the bromophenyl group, making it less reactive in nucleophilic substitution reactions.
tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate: Contains a piperazine ring instead of an azetidine ring, leading to different chemical properties and reactivity.
1-Boc-4-(4-bromophenyl)piperazine: Similar structure but with a piperazine ring, used in the synthesis of various pharmaceuticals.
Uniqueness
tert-Butyl 3-amino-3-(4-bromophenyl)azetidine-1-carboxylate is unique due to its combination of an azetidine ring and a bromophenyl group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
tert-butyl 3-amino-3-(4-bromophenyl)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2/c1-13(2,3)19-12(18)17-8-14(16,9-17)10-4-6-11(15)7-5-10/h4-7H,8-9,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFNSYOYDKQVNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2=CC=C(C=C2)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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